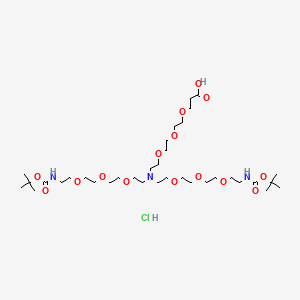

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride)

Description

BenchChem offers high-quality N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H70ClN3O15 |

|---|---|

Molecular Weight |

808.4 g/mol |

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |

InChI |

InChI=1S/C35H69N3O15.ClH/c1-34(2,3)52-32(41)36-8-14-44-20-26-50-29-23-47-17-11-38(10-16-46-22-28-49-25-19-43-13-7-31(39)40)12-18-48-24-30-51-27-21-45-15-9-37-33(42)53-35(4,5)6;/h7-30H2,1-6H3,(H,36,41)(H,37,42)(H,39,40);1H |

InChI Key |

BPCZCCUKXNPDKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCNC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) hydrochloride: A Trifunctional Branched Linker for Advanced Bioconjugation

Introduction: Deconstructing a Complex Linker

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) hydrochloride represents a sophisticated, trifunctional branched polyethylene glycol (PEG) linker designed for advanced applications in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While not a routinely cataloged compound, its nomenclature implies a precise molecular architecture: a central nitrogen atom branching into three short PEG chains (PEG3, signifying three ethylene glycol repeats). Two of these chains are terminated with tert-butyloxycarbonyl (Boc)-protected amines, and the third culminates in a carboxylic acid. The hydrochloride salt form suggests that the central nitrogen is protonated, enhancing solubility in aqueous media.

This guide provides a comprehensive technical overview of this molecule, from its core chemical principles and a plausible synthetic strategy to its applications and detailed experimental protocols. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of branched PEG architectures.

Core Chemical Attributes and Design Rationale

The unique trifunctional and branched structure of this linker offers several advantages over traditional linear linkers.[1][2]

| Feature | Description | Advantage in Application |

| Trifunctionality | Possesses three distinct functional ends: two Boc-protected amines and one carboxylic acid. | Allows for sequential, orthogonal conjugation of multiple molecular entities (e.g., a targeting moiety, a payload, and a solubilizing agent).[3] |

| Branched Architecture | Multiple PEG arms radiate from a central core. | Offers a higher payload capacity, improved pharmacokinetic profiles through a superior "stealth" effect, and enhanced solubility for hydrophobic molecules.[1][2][4][][6] |

| PEG3 Spacers | Short, discrete polyethylene glycol chains. | Impart hydrophilicity, enhancing the solubility and bioavailability of the conjugate while minimizing immunogenicity.[7][8][9] The defined length ensures molecular homogeneity. |

| Orthogonal Protection | The amines are protected by acid-labile Boc groups, while the carboxylic acid is free. | Enables selective deprotection and reaction at the amine termini without affecting the carboxylic acid, and vice-versa, allowing for controlled, stepwise synthesis of complex conjugates. |

| Hydrochloride Salt | The central amine is protonated. | Typically improves the handling characteristics and solubility of the linker in aqueous or polar protic solvents. |

Proposed Synthetic Pathway

The synthesis of a trifunctional linker like N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) hydrochloride would likely involve a convergent synthetic approach, building upon a central amine core.[10][11] A plausible multi-step synthesis is outlined below.

Caption: A plausible synthetic workflow for the target compound.

Key Chemical Reactions and Protocols

The utility of this linker is defined by the selective reactions of its terminal functional groups.

Deprotection of the Boc-Protected Amines

The acid-labile nature of the Boc group allows for its efficient removal to liberate the primary amines for subsequent conjugation.[12] This is a critical step in the sequential assembly of bioconjugates.[13]

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolution: Dissolve the Boc-protected PEG linker in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[12][14] The reaction is usually performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the deprotection by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Remove the excess acid and solvent under reduced pressure. The resulting amine salt can often be used directly in the next step or purified if necessary. The use of scavengers like anisole can prevent side reactions caused by the liberated t-butyl cation.[12]

Caption: Workflow for the deprotection of Boc-protected amines.

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid terminus can be coupled to amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) by forming a stable amide bond. This typically requires the activation of the carboxylic acid.[15][16]

Protocol: EDC/NHS-Mediated Amide Coupling

-

Activation: Dissolve the PEG-acid linker in an anhydrous organic solvent like dimethylformamide (DMF) or DCM. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the solution.[17][18] This reaction forms a more reactive NHS ester intermediate.

-

Coupling: Add the amine-containing molecule to the activated linker solution. The reaction is typically stirred at room temperature for several hours to overnight.

-

Reaction Monitoring: Monitor the formation of the conjugate using LC-MS or High-Performance Liquid Chromatography (HPLC).

-

Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and coupling reagents.

Caption: Amide bond formation via EDC/NHS activation.

Applications in Research and Drug Development

The unique architecture of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) hydrochloride makes it a powerful tool for creating sophisticated biomolecular constructs.

Development of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[19] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's properties are critical for the PROTAC's efficacy.[9] A trifunctional branched linker allows for the attachment of these two ligands, with the third arm available for modulating properties like solubility or for attaching an imaging probe. The PEG component enhances solubility and optimizes the formation of the crucial ternary complex.[8][20][21]

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to an antibody that targets a specific antigen on cancer cells. Branched PEG linkers are advantageous as they can increase the drug-to-antibody ratio (DAR) without compromising the antibody's properties or leading to aggregation.[1][4] This trifunctional linker could be used to attach two drug molecules (after deprotection of the amines) and then be conjugated to the antibody via its carboxylic acid group.

Multifunctional Drug Delivery Systems

The orthogonal nature of this linker is ideal for building multifunctional nanoparticles or polymer-drug conjugates.[22] For instance, a targeting ligand could be attached to the deprotected amines, while a therapeutic agent is coupled to the carboxylic acid. The PEG chains would provide a hydrophilic shell, improving the nanoparticle's stability and circulation time in vivo.[22]

Handling, Storage, and Characterization

Proper handling and characterization are essential to ensure the integrity and reactivity of the linker.

-

Storage and Handling: PEG derivatives are sensitive to light and oxidation.[23] It is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen), in the dark, and at low temperatures (e.g., -20°C).[23][24] Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[23]

-

Characterization: A combination of analytical techniques should be used to confirm the structure and purity of the linker.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the presence of the Boc groups, the PEG backbone, and the terminal functional groups.[25][26]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[27]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for assessing the purity of the compound.[28][29]

-

Conclusion

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) hydrochloride, while a specialized reagent, embodies the principles of advanced linker design. Its trifunctional, branched architecture provides researchers with a versatile platform for the orthogonal assembly of complex and potent therapeutic and diagnostic agents. By understanding its chemical properties, synthetic routes, and reaction protocols, scientists can effectively harness its potential to drive innovation in drug delivery, bioconjugation, and targeted therapies.

References

-

Ursuegui, S., Schneider, J. P., Imbs, C., Lauvoisard, F., Dudek, M., Mosser, M., & Wagner, A. (2018). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry. [Link]

-

Ursuegui, S., Schneider, J. P., Imbs, C., Lauvoisard, F., Dudek, M., Mosser, M., & Wagner, A. (2018). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel method for coupling of poly(ethyleneglycol) to carboxylic acid moieties of proteins. Retrieved from PubMed. [Link]

-

JenKem Technology. (2022). PEG Storage and Handling Conditions. Retrieved from JenKem Technology website. [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from AxisPharm website. [Link]

-

AxisPharm. (n.d.). PEG Carboxylic Acid | COOH PEG | Acid Linkers. Retrieved from AxisPharm website. [Link]

-

Shaffer, M. S. P., et al. (2014). Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s. Polymer Chemistry. [Link]

-

ResearchGate. (2002). Synthesis of bis- and tris-branched COOH-terminal pegylating reagents: Conjugation to NH2-terminal peptides. Retrieved from ResearchGate. [Link]

-

Walsh Medical Media. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Retrieved from OMICS International. [Link]

-

ACS Omega. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from ACS Publications. [Link]

-

AxisPharm. (n.d.). N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide. Retrieved from AxisPharm website. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress. [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from AxisPharm website. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from Novatia website. [Link]

-

Polymer Chemistry. (2014). Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s. Retrieved from RSC Publishing. [Link]

-

ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from ACS Omega. [Link]

-

The Journal of Organic Chemistry. (2003). Synthesis and Investigation of Novel Branched PEG-Based Soluble Polymer Supports. Retrieved from ACS Publications. [Link]

-

Chemistry For Everyone. (2025). How Long Does Polyethylene Glycol Last?. Retrieved from YouTube. [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from PubMed Central. [Link]

-

IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from IDOSI Journals Home. [Link]

-

ResearchGate. (2012). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. Retrieved from PubMed Central. [Link]

-

CD Bioparticles. (n.d.). tBoc-protected amine-PEG-Amine. Retrieved from CD Bioparticles website. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. creativepegworks.com [creativepegworks.com]

- 16. Novel method for coupling of poly(ethyleneglycol) to carboxylic acid moieties of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 18. broadpharm.com [broadpharm.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 24. idosi.org [idosi.org]

- 25. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. enovatia.com [enovatia.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid): A Trifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid), a specialized trifunctional polyethylene glycol (PEG) linker. We will delve into its core structure, physicochemical properties, and its strategic application in the synthesis of complex bioconjugates, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Emergence of Trifunctional PEG Linkers in Drug Discovery

The landscape of modern therapeutics is increasingly dominated by highly specific and potent modalities such as antibody-drug conjugates (ADCs) and PROTACs. The efficacy of these complex molecules is critically dependent on the linker that connects the active components. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, prolong circulation half-life, and reduce the immunogenicity of conjugated molecules.[1]

While linear PEG linkers have been instrumental, the advent of branched and multi-arm PEG structures has opened new avenues for drug design.[2] N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) represents a sophisticated example of a trifunctional, branched PEG linker, offering a versatile platform for the precise assembly of multi-component therapeutic agents. Its unique architecture allows for the controlled and sequential attachment of different molecular entities, a crucial feature in the construction of next-generation drugs.

Molecular Structure and Physicochemical Properties

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) is characterized by a central nitrogen atom that serves as a branching point for three distinct PEGylated arms. Two of these arms are identical, consisting of a three-unit PEG chain (PEG3) terminating in a tert-butyloxycarbonyl (Boc)-protected amine. The third arm is a PEG3 chain ending in a carboxylic acid. This hydrochloride salt is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[1]

The presence of two Boc-protected amines and one carboxylic acid provides three orthogonal points for conjugation. The Boc groups are acid-labile protecting groups that can be selectively removed under mild acidic conditions to reveal primary amines, which are then available for coupling with various functional groups. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.

Caption: 2D representation of the core structure of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid).

Physicochemical Properties:

While specific data for N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) is not widely published, its properties can be inferred from its constituent parts and similar molecules like N-(Boc-PEG3)-N-bis(PEG3-acid).[3]

| Property | Inferred Value | Rationale |

| Appearance | White to off-white solid or viscous oil | Typical for PEG derivatives of this molecular weight. |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents | The hydrophilic nature of the PEG chains imparts good aqueous solubility. |

| Stability | Stable under standard laboratory conditions. The Boc groups are sensitive to strong acids. | Store at -20°C for long-term stability. |

| Reactivity | The carboxylic acid can be activated for amine coupling. The Boc-protected amines can be deprotected to yield reactive primary amines. | Provides orthogonal handles for sequential conjugation. |

Synthesis and Characterization

The synthesis of trifunctional PEG linkers like N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) typically involves a convergent synthesis strategy. This approach allows for the controlled construction of the branched structure. A general, illustrative synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for a trifunctional PEG linker.

Characterization:

The identity and purity of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the characteristic peaks for the PEG backbone, the Boc protecting groups, and the terminal functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Drug Development: The PROTAC Revolution

The trifunctional nature of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) makes it an exceptionally valuable tool for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker in a PROTAC is not merely a spacer; it plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, flexibility, and composition of the linker can significantly impact the efficacy of the PROTAC.

Advantages of a Trifunctional Branched PEG Linker in PROTACs:

-

Enhanced Solubility: The hydrophilic PEG chains improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.[4]

-

Optimized Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of drugs by reducing renal clearance and protecting against enzymatic degradation.[2]

-

Precise Spatial Orientation: The branched structure of the linker can provide a more defined three-dimensional arrangement of the two ligands, potentially leading to more favorable interactions within the ternary complex.

-

Modular Synthesis: The orthogonal reactive handles allow for a modular and flexible synthetic approach. For instance, the carboxylic acid can be coupled to an E3 ligase ligand, followed by deprotection of the two Boc-amines for attachment of two target protein ligands (for bivalent binding) or one target protein ligand and another functional moiety (e.g., an imaging agent).

Caption: Simplified mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the key chemical transformations involving N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid). Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Coupling of the Carboxylic Acid

This protocol describes the coupling of the carboxylic acid terminus with a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid)

-

Amine-containing molecule (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the amine-containing molecule and HATU in anhydrous DMF.

-

Add DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and purify the product by preparative HPLC.

Protocol 2: Deprotection of the Boc Groups

This protocol describes the removal of the Boc protecting groups to reveal the primary amines.

Materials:

-

Boc-protected intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting amine salt can often be used in the next step without further purification.

Conclusion

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) is a sophisticated and highly versatile trifunctional linker that offers significant advantages for the development of advanced therapeutics. Its branched PEG structure enhances the physicochemical properties of the resulting conjugates, while its orthogonal reactive handles allow for a modular and precise synthetic strategy. As the demand for more complex and targeted drugs, such as PROTACs, continues to grow, the strategic application of such advanced linkers will be paramount to success in the field of drug discovery and development.

References

- MedchemExpress. N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride). [URL: https://www.medchemexpress.com/n-bis-t-boc-n-amido-peg3-n-peg3-acid-hydrochloride.html]

- BOC Sciences. Branched PEGs Synthesis. [URL: https://peg.bocsci.com/branched-pegs-synthesis.html]

- BroadPharm. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8. [URL: https://broadpharm.com/products/bp-23265-n-boc-peg3-n-bis-peg3-acid.html]

- Biopharma PEG. PEG Linkers for PROTAC Synthesis. [URL: https://www.biochempeg.com/article/195.html]

Sources

Whitepaper: A Comprehensive Guide to the Synthesis of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid)

An in-depth technical guide on the synthesis of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid), a trifunctional polyethylene glycol (PEG) linker, is presented below. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed, step-by-step synthesis pathway, the rationale behind experimental choices, and comprehensive referencing.

Abstract

This technical guide provides a detailed and robust synthetic pathway for the preparation of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid), a key heterotrifunctional linker used in bioconjugation and drug delivery. The synthesis is designed around commercially available starting materials and employs high-efficiency coupling reactions. This document offers step-by-step protocols, mechanistic insights, and characterization data, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction and Rationale

Heterotrifunctional linkers are indispensable tools in modern drug development, enabling the precise assembly of complex biomolecular conjugates such as antibody-drug conjugates (ADCs) and targeted nanoparticles. The molecule N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) offers three distinct functionalities: a carboxylic acid for conjugation to amines, and two Boc-protected amines which, after deprotection, can be coupled to other molecules. The inclusion of polyethylene glycol (PEG) chains enhances the solubility and biocompatibility of the final conjugate.

The synthetic strategy detailed herein is built upon a central L-glutamic acid core, a choice dictated by its commercial availability in protected forms and its inherent trifunctionality. This approach ensures a controlled and sequential introduction of the PEGylated arms, leading to a high-purity final product.

Synthesis Pathway Overview

The synthesis of the target molecule is achieved through a multi-step process starting from Boc-Glu(OAll)-OH (Boc-L-glutamic acid α-allyl ester). The pathway involves the sequential coupling of two different PEG moieties to the glutamic acid core, followed by selective deprotection steps.

A [label="Boc-Glu(OAll)-OH\n(Starting Material)"]; B [label="Amine-PEG3-NH-Boc\n(Reagent 1)"]; C [label="Intermediate 1\nBoc-Glu(OAll)-NH-PEG3-NH-Boc"]; D [label="TFA\n(Deprotection)"]; E [label="Intermediate 2\nH2N-Glu(OAll)-NH-PEG3-NH-Boc"]; F [label="HOOC-PEG3-NH-Boc\n(Reagent 2)"]; G [label="Intermediate 3\nBoc-NH-PEG3-CO-Glu(OAll)-NH-PEG3-NH-Boc"]; H [label="Pd(PPh3)4\n(Deprotection)"]; I [label="Final Product\nN-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid)"];

A -> C [label="EDC, NHS"]; B -> C; C -> E [label="TFA"]; E -> G [label="EDC, NHS"]; F -> G; G -> I [label="Pd(PPh3)4"]; }

Caption: Overall synthetic workflow for N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid).Detailed Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | Supplier (Example) | Purity | Notes |

| Boc-Glu(OAll)-OH | Sigma-Aldrich | >98% | Starting material |

| Amine-PEG3-NH-Boc | Broadpharm | >98% | First PEG arm |

| HOOC-PEG3-NH-Boc | Broadpharm | >98% | Second PEG arm |

| EDC | Sigma-Aldrich | >98% | Carbodiimide coupling agent |

| NHS | Sigma-Aldrich | >98% | N-Hydroxysuccinimide |

| TFA | Sigma-Aldrich | >99% | Trifluoroacetic acid for deprotection |

| Pd(PPh₃)₄ | Sigma-Aldrich | >98% | Palladium catalyst for deprotection |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous | Solvent |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous | Solvent |

Step 1: Synthesis of Intermediate 1

In this step, the γ-carboxyl group of Boc-Glu(OAll)-OH is coupled with the primary amine of Amine-PEG3-NH-Boc.

-

Dissolve Boc-Glu(OAll)-OH (1 equivalent) in anhydrous DCM.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve Amine-PEG3-NH-Boc (1.1 equivalents) in anhydrous DCM.

-

Add the solution of Amine-PEG3-NH-Boc to the activated ester solution and stir overnight at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Intermediate 1.

Step 2: Boc Deprotection to Yield Intermediate 2

The N-terminal Boc group of Intermediate 1 is removed to expose the primary amine for the next coupling step.

-

Dissolve Intermediate 1 in a solution of 20% TFA in DCM.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude Intermediate 2 is typically used in the next step without further purification.

Step 3: Synthesis of Intermediate 3

The newly exposed amine of Intermediate 2 is coupled with the second PEG reagent, HOOC-PEG3-NH-Boc.

-

Dissolve HOOC-PEG3-NH-Boc (1 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir for 30 minutes at room temperature.

-

Dissolve the crude Intermediate 2 in anhydrous DMF and add it to the activated ester solution.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography to yield Intermediate 3.

Step 4: Allyl Deprotection to Yield the Final Product

The final step is the selective removal of the allyl ester to reveal the carboxylic acid functionality, using a palladium catalyst.

-

Dissolve Intermediate 3 in anhydrous DCM.

-

Add Pd(PPh₃)₄ (0.1 equivalents) and a scavenger such as morpholine (5 equivalents).

-

Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, the solvent is removed under reduced pressure.

-

The crude product is purified by preparative HPLC to obtain the final N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid).

Characterization

The identity and purity of the final product and all intermediates should be confirmed by a combination of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight of the synthesized compounds.

-

HPLC: To assess the purity of the final product.

Conclusion

The synthetic pathway described in this guide provides a reliable and reproducible method for obtaining high-purity N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid). The use of a glutamic acid core and orthogonal protecting groups allows for a controlled and efficient synthesis. This versatile linker is a valuable asset for researchers engaged in the development of advanced bioconjugates and targeted therapeutic agents.

References

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) mechanism of action

An In-Depth Technical Guide on the Synthetic Utility and Application of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid)

Abstract

N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) is a sophisticated, branched heterotrifunctional linker molecule engineered for advanced applications in chemical biology and drug development. Its unique architecture, featuring two orthogonally protected amine functionalities and a terminal carboxylic acid, provides a versatile platform for the controlled, stepwise assembly of complex molecular constructs. This guide elucidates the molecule's structural components, its chemical properties, and its primary mechanism of utility as a scaffold in the synthesis of multivalent systems, with a particular focus on its application in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents. We will explore the strategic role of its constituent parts—the t-Boc protecting groups, the flexible PEG3 spacers, and the reactive acid handle—and provide practical, field-proven protocols for its deprotection and conjugation.

Part 1: Structural Elucidation and Physicochemical Properties

The functionality of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) is intrinsically linked to its unique branched structure. At its core is a central nitrogen atom from which three distinct polyethylene glycol (PEG) chains radiate.

-

Two t-Boc-Protected Amine Arms: Two of the arms consist of a three-unit PEG chain (PEG3) terminating in an amine that is protected by a tert-butyloxycarbonyl (t-Boc) group. The t-Boc group is a widely used protecting group in organic synthesis, known for its stability in a variety of reaction conditions while being readily removable under acidic conditions. This feature is critical for sequential conjugation strategies.

-

One Carboxylic Acid Arm: The third arm is a PEG3 chain that terminates in a carboxylic acid (-COOH). This acid group serves as a versatile reactive handle for standard coupling reactions, most commonly amide bond formation with a primary or secondary amine, facilitated by carbodiimide chemistry (e.g., EDC, DCC).

-

PEG3 Spacers: Each arm incorporates a PEG3 linker. These short, hydrophilic chains enhance the aqueous solubility of the molecule and the subsequent conjugates. Furthermore, they provide spatial separation and rotational flexibility between the conjugated moieties, which is often crucial for mitigating steric hindrance and enabling optimal biological interactions in the final construct.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₃N₃O₁₃ | |

| Molecular Weight | 709.87 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol | |

| Purity | Typically >95% (by NMR and LC-MS) |

Part 2: Mechanism of Utility in Complex Molecule Synthesis

This molecule does not possess an intrinsic biological "mechanism of action." Instead, its utility is mechanical—it serves as a highly adaptable scaffold for covalently linking multiple chemical entities. Its design allows for a controlled, directional synthesis, which is paramount in fields like PROTAC development.

Core Functionality: A Heterotrifunctional Linker

The molecule's power lies in its three distinct reactive points, two of which are "masked" or protected. This allows a researcher to perform sequential conjugations:

-

First Conjugation (via Carboxylic Acid): The readily available carboxylic acid is typically used for the first coupling reaction. For instance, in PROTAC synthesis, this end might be coupled to a warhead that binds to a target protein of interest (POI).

-

Deprotection Step: Following the first conjugation and purification, the t-Boc groups are removed. This is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in a non-reactive solvent such as dichloromethane (DCM). This step exposes two primary amine functionalities.

-

Second Conjugation (via Exposed Amines): The newly deprotected amines can then be reacted with another molecule, for example, a ligand that binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands). The presence of two identical arms allows for the potential creation of bivalent or homodimeric conjugates.

This stepwise approach, illustrated below, prevents unwanted side reactions and ensures the precise assembly of the desired final product.

Workflow for Sequential Conjugation

An In-depth Technical Guide to Branched PEG Linkers in PROTAC Development: The Case of N-(Boc-PEG3)-N-bis(PEG3-acid)

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] A PROTAC's architecture consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[4][5] While linear alkyl and polyethylene glycol (PEG) linkers are common, advanced linker architectures are being explored to overcome challenges in potency, selectivity, and drug-like properties.[6][7] This guide provides an in-depth technical analysis of a sophisticated branched PEG linker, N-(Boc-PEG3)-N-bis(PEG3-acid), exploring its unique structural advantages, synthetic utility, and profound impact on PROTAC design and performance.

Deconstructing the Linker: Molecular Architecture and Strategic Advantages

The efficacy of a PROTAC is intrinsically tied to the linker's ability to optimally orient the two-protein ligands for stable ternary complex formation.[8] The linker's composition, length, and flexibility dictate the biological activity of the resulting molecule.[6] N-(Boc-PEG3)-N-bis(PEG3-acid) represents a class of trivalent, branched linkers designed to offer superior control over PROTAC assembly and function.

Core Structural Components

The molecule N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched PEG linker featuring a central nitrogen atom from which three PEG arms extend.[9] Each component of its structure is designed with a specific purpose:

-

Branched Core: The central nitrogen atom acts as a branching point, creating a trivalent scaffold. This architecture is a significant departure from traditional linear linkers and opens the door to multivalent PROTAC design.[7]

-

PEG3 Arms: The three separate tri-ethylene glycol (PEG3) chains impart significant hydrophilicity. This is a key feature for improving the aqueous solubility of the final PROTAC molecule, a common hurdle for these large, often lipophilic compounds.[10][11] Improved solubility is crucial for bioavailability and effective cell permeability.[12]

-

Dual Carboxylic Acid Termini: Two of the PEG arms are terminated with carboxylic acid (-COOH) groups. These serve as versatile chemical handles for conjugation to amine-containing ligands (e.g., POI or E3 ligase ligands) via stable amide bond formation.[13]

-

Boc-Protected Amine Terminus: The third arm terminates in a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a robust protecting group that is stable to the coupling conditions used for the carboxylic acids but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[13] This provides an orthogonal point for further modification.

Physicochemical Properties

The combination of these structural elements results in a linker with a unique set of properties that can be leveraged in PROTAC design.

| Property | Contribution from N-(Boc-PEG3)-N-bis(PEG3-acid) | Impact on PROTAC Performance |

| Solubility | The multiple ethylene glycol units significantly increase the hydrophilicity and polarity of the linker.[14] | Addresses the poor solubility often seen in large bRo5 (beyond Rule of 5) molecules, potentially improving pharmacokinetic profiles.[15] |

| Modularity & Versatility | Three distinct termini (two acids, one protected amine) allow for sequential, controlled conjugation of different molecular entities.[9] | Enables the construction of complex, multifunctional degraders, such as dual-target or tagged PROTACs. |

| Spatial Orientation | The branched, flexible PEG arms provide a three-dimensional scaffold that can adopt multiple conformations to facilitate optimal ternary complex formation.[16] | The ability to pre-organize ligands in 3D space can reduce the entropic penalty of binding and enhance cooperativity.[8][17] |

| Multivalency | The trivalent nature allows for the attachment of multiple ligands, potentially leading to enhanced binding avidity. | Can be used to create PROTACs that bind to multiple sites on a target or recruit multiple E3 ligases, increasing degradation efficiency.[7] |

The Strategic Imperative for Branched Linkers in PROTAC Design

The choice of a linker is a critical optimization parameter in PROTAC development. While linear linkers have been successful, branched linkers like N-(Boc-PEG3)-N-bis(PEG3-acid) offer solutions to persistent challenges.

Enhancing Ternary Complex Stability through Multivalency

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[8] A well-designed linker stabilizes this complex, ensuring efficient protein ubiquitination and subsequent degradation.[12] The trivalent scaffold of N-(Boc-PEG3)-N-bis(PEG3-acid) allows for the creation of multivalent PROTACs. For instance, a PROTAC could be synthesized to bind to two distinct sites on a single target protein, dramatically increasing binding affinity (avidity) and promoting a more stable ternary complex. This is particularly advantageous for targeting proteins with shallow binding pockets or those that form dimers or larger complexes.

Comparison: Linear vs. Branched PEG Linkers

| Feature | Linear PEG Linkers | Branched PEG Linkers (e.g., N-(Boc-PEG3)-N-bis(PEG3-acid)) |

| Functionality | Bifunctional (two ends) | Trivalent or higher (multiple arms) |

| Synthetic Strategy | Typically a one- or two-step conjugation | Sequential, multi-step synthesis requiring orthogonal protecting groups |

| Key Advantage | Synthetic simplicity, ease of tuning length.[6] | Enables multivalency, enhanced avidity, and construction of multifunctional molecules.[7][14] |

| Primary Application | Standard PROTACs linking one POI ligand to one E3 ligand. | Advanced PROTACs for challenging targets, dual-target degraders, or tagged molecules for mechanistic studies. |

Experimental Guide: Synthesis and Characterization

The synthesis of a PROTAC using a trivalent linker is a multi-step process that requires careful planning and execution. The following protocols provide a framework for this process, emphasizing self-validating checkpoints.

Synthetic Workflow

The modular nature of the linker dictates a sequential approach to conjugation. This ensures the precise placement of each component.

Detailed Synthesis Protocol

This protocol describes the synthesis of a PROTAC conjugating a POI ligand and an E3 ligase ligand, followed by the addition of a third moiety.

Part 1: Synthesis of Mono-Amide Intermediate

-

Reaction Setup: Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to activate one of the carboxylic acids.

-

Coupling: Add the amine-functionalized POI ligand (1.0 eq) to the reaction mixture.

-

Reaction: Stir at room temperature overnight under an inert atmosphere (e.g., argon).

-

Monitoring & Purification: Monitor the reaction progress by LC-MS. Upon formation of the desired mono-amide product, purify the crude mixture by preparative HPLC to isolate Intermediate 1.

Part 2: Synthesis of Di-Amide (Boc-Protected) Intermediate

-

Reaction Setup: Dissolve the purified Intermediate 1 (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Coupling: Add the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.0 eq).

-

Reaction & Purification: Stir overnight at room temperature. Monitor by LC-MS. Purify by preparative HPLC to obtain Intermediate 2.

Part 3: Boc Deprotection

-

Reaction: Dissolve Intermediate 2 in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

-

Monitoring: Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine (Intermediate 3) is often used in the next step without further purification.

Part 4: Final Conjugation

-

Reaction Setup: Dissolve the crude Intermediate 3 in anhydrous DMF. Add DIPEA (3.0 eq).

-

Coupling: Add the third moiety, for example, a fluorescent tag with an NHS ester functional group (1.1 eq).

-

Reaction & Purification: Stir for 4-6 hours at room temperature. Purify the final trivalent PROTAC by preparative HPLC. Lyophilize the pure fractions to obtain a solid product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the final PROTAC.[18]

| Analysis Technique | Purpose | Expected Result |

| ¹H and ¹³C NMR | Structural confirmation of the final conjugate. | Peaks corresponding to all three conjugated components and the linker backbone should be present and correctly integrated. |

| High-Resolution Mass Spectrometry (HRMS) | Verification of the exact molecular weight.[19] | The observed m/z value should match the calculated monoisotopic mass of the final PROTAC to within 5 ppm. |

| Analytical HPLC | Determination of purity.[18] | Purity should be >95% for use in biological assays, confirmed by integration of the product peak area. |

Biological Evaluation and Mechanistic Validation

Once synthesized and characterized, the PROTAC's biological activity must be rigorously assessed.[18]

Mechanism of Action

The PROTAC functions by inducing proximity between the POI and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A trivalent PROTAC may exhibit enhanced activity due to increased avidity or other complex mechanisms.

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

-

Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

-

Lysate Preparation: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH). Incubate with a secondary antibody and visualize using chemiluminescence.

-

Analysis: Quantify band intensity to determine the dose-dependent reduction in the POI level. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[20]

Protocol 2: Cell Permeability Assessment (PAMPA) The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to predict passive membrane permeability.

-

Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane, separating a donor and an acceptor well.

-

Compound Addition: The PROTAC is dissolved in a buffer and added to the donor wells.

-

Incubation: The filter plate is placed on top of an acceptor plate containing buffer, and the "sandwich" is incubated for several hours.

-

Concentration Measurement: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated. This provides an early indication of the molecule's ability to cross cell membranes passively.[21][22]

Protocol 3: Ternary Complex Formation Assay (SPR) Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of the ternary complex.

-

Surface Preparation: Immobilize the biotinylated POI onto a streptavidin-coated sensor chip.

-

Binary Interaction: Inject the E3 ligase over the surface to confirm no direct interaction with the POI.

-

Ternary Interaction: Pre-incubate the E3 ligase with varying concentrations of the PROTAC and inject the mixture over the POI-functionalized surface.

-

Data Analysis: The increase in response units (RU) compared to the E3 ligase alone indicates the formation of the ternary complex. Kinetic data can be fitted to determine the affinity and stability of the complex, providing a quantitative measure of cooperativity.[23]

Conclusion

The linker is a master regulator of PROTAC function. Advanced, non-linear architectures, exemplified by the trivalent linker N-(Boc-PEG3)-N-bis(PEG3-acid), offer drug discovery scientists a powerful tool to overcome the limitations of conventional PROTAC design. The hydrophilicity imparted by the PEG chains, combined with the synthetic versatility of a trivalent scaffold, enables the rational construction of degraders with improved solubility, enhanced binding avidity, and multifunctional capabilities. By providing orthogonal handles for conjugation, these branched linkers facilitate the development of next-generation PROTACs capable of tackling the most challenging disease targets. The careful application of the synthetic and analytical protocols detailed in this guide will empower researchers to fully exploit the potential of these sophisticated molecular tools in the quest for novel therapeutics.

References

- Precise PEG. (n.d.). Linkers in PROTACs.

- Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis.

- ChemPep. (n.d.). Overview of PROTAC Linkers.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology.

-

Weerakoon, H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

- BenchChem. (2025). Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols.

- BenchChem. (2025). Application Notes and Protocols: Experimental Design for PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH.

- BenchChem. (2025). The Role of PEG Linkers in PROTACs: A Technical Guide.

- BenchChem. (2025). Step-by-step synthesis of a PROTAC using a PEG linker.

- Unnamed Supplier. (2025, October 18). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective.

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-23. [Link]

-

Ci, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 943-964. [Link]

-

Singh, P., & Mahajan, S. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Biomedicines, 12(8), 1845. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 6-bromohexanoate.

-

Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS ONE, 14(8), e0220894. [Link]

- BenchChem. (2025). Application Notes & Protocols: Experimental Design for PROTAC Synthesis and Evaluation with PEG Linkers.

- ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.

- BenchChem. (2025). Branched PEG Linkers for PROTAC Development: An In-depth Technical Guide.

-

Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

-

Mares, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 655093. [Link]

- Battersby, D. J. (2025). High-throughput PROTAC synthesis for direct, biological assaying. ACS Fall 2025.

- American Chemical Society. (2025). Correlating cellular ternary complex formation with degradation kinetics. ACS Fall 2025.

- MedchemExpress.com. (n.d.). N-Boc-N-bis(PEG3-acid) | PROTAC Linkers.

- BenchChem. (2025). Characterizing PROTAC Linkers: A Mass Spectrometry Comparison of Boc-N-PEG5-C2-NHS Ester and Alternatives.

- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.

- BenchChem. (2025). The Strategic Application of NH-bis(PEG3-Boc) in PROTAC Synthesis: An In-depth Technical Guide.

- ResearchGate. (n.d.). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay | Request PDF.

- BroadPharm. (n.d.). N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8.

-

Lind, S., et al. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega, 8(6), 5901-5916. [Link]

- Sigma-Aldrich. (n.d.). t-Boc-N-amido-PEG3-CH2CO2H = 95 462100-06-7.

-

Ranza, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7041-7054. [Link]

- BroadPharm. (n.d.). t-Boc-N-amido-PEG3-acid, 1347750-75-7.

- MedKoo Biosciences. (n.d.). t-Boc-N-amido-PEG3-CH2CO2H | CAS# 462100-06-7.

- PubChem. (n.d.). t-Boc-N-amido-PEG3-NHS ester.

- MedchemExpress.com. (n.d.). Boc-N-amido-PEG3-acid | PROTAC Linker.

- BenchChem. (n.d.). The Crucial Role of PEG Linkers in PROTACs: An In-depth Technical Guide.

-

Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 75-91. [Link]

- BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. nbinno.com [nbinno.com]

- 12. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Efficacy: A Technical Guide to Branched Polyethylene Glycol (PEG) Linkers in Bioconjugation

For the modern researcher, scientist, and drug development professional, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has become a cornerstone of advanced biotherapeutic design. This guide moves beyond the fundamentals to provide an in-depth technical exploration of branched polyethylene glycol (PEG) linkers . We will dissect the causal relationships behind their design, the tangible advantages they confer upon bioconjugates, and the practical methodologies required for their successful implementation. Our focus is on delivering field-proven insights that bridge the gap between theoretical potential and validated experimental outcomes.

Deconstructing the Architecture: Why Branched PEG?

The transition from linear to branched PEG linkers in bioconjugation was not merely an incremental change but a strategic evolution in molecular engineering.[1] While linear PEGs offer foundational benefits in improving the solubility and stability of biomolecules, branched architectures provide a multi-dimensional enhancement of these properties.[1][2]

A branched PEG linker is characterized by multiple PEG arms extending from a central core, in contrast to the single, unbranched chain of linear PEGs.[1] This seemingly simple structural divergence has profound implications for the resulting bioconjugate's behavior in a biological system.[2]

The Hydrodynamic Shielding Effect: A Paradigm Shift in Pharmacokinetics

The primary driver for adopting branched PEG is its superior ability to create a larger hydrodynamic volume compared to a linear PEG of the same molecular weight.[2][3] This "hydrodynamic shielding" is a direct consequence of the three-dimensional structure of branched PEGs, which more effectively masks the surface of the conjugated protein or drug from its environment.[2] This enhanced shielding leads to several critical pharmacokinetic advantages:

-

Reduced Renal Clearance: The increased molecular size often surpasses the glomerular filtration threshold of the kidneys (approximately 40-50 kDa), significantly decreasing the rate of renal clearance.[4]

-

Prolonged Circulation Half-Life: By evading both renal filtration and shielding from proteolytic enzymes, branched PEGylation extends the biotherapeutic's presence in systemic circulation.[2][4]

-

Altered Volume of Distribution: The expansive hydration shell created by branched PEG can limit the drug's access to certain tissues, thereby modifying its volume of distribution.[4]

The following diagram illustrates the structural differences that underpin these pharmacokinetic advantages.

Caption: Reaction of a Branched PEG-NHS Ester with a Protein Amine.

This protocol provides a step-by-step methodology for the conjugation of a branched PEG-NHS ester to an antibody, a common application in the development of ADCs and other targeted therapeutics.

Materials:

-

Antibody (e.g., IgG) at ≥ 2 mg/mL

-

Branched PEG-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Phosphate Buffer, pH 8.0-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Buffer Exchange Columns (e.g., Zeba Spin Desalting Columns)

-

Purification System (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

Perform buffer exchange of the antibody into the conjugation buffer to remove any primary amine-containing substances (e.g., Tris). [5] * Determine the final antibody concentration using a spectrophotometer at 280 nm. [5]2. Branched PEG-NHS Ester Preparation:

-

Allow the vial of branched PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. [6][7] * Prepare a 10 mM stock solution in anhydrous DMSO immediately before use. [6][5][7][8]3. Conjugation Reaction:

-

Calculate the required volume of the branched PEG-NHS ester stock solution to achieve a desired molar excess (a starting point of 10:1 to 20:1 linker-to-antibody is recommended). [6][5][7][8] * Add the calculated volume of the branched PEG-NHS ester solution to the antibody solution while gently mixing. [6][7][8] * Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light. [6][5][8]4. Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. [5] * Incubate for 15-30 minutes at room temperature. [5]5. Purification:

-

Purify the conjugate using SEC to separate the PEGylated antibody from unreacted PEG linker and other byproducts. [5]6. Characterization:

-

Analyze the purified conjugate using techniques such as SDS-PAGE to visualize the increase in molecular weight and HIC-HPLC to determine the drug-to-antibody ratio.

-

Thiol-Reactive PEGylation: Site-Specific Modification

For more site-specific conjugation, the sulfhydryl group of cysteine residues is an attractive target. [9]Maleimide-functionalized PEGs react with thiols via a Michael addition to form a stable thioether bond. [10]This chemistry is highly selective within a pH range of 6.5 to 7.5. [10]

This protocol outlines the conjugation of a branched PEG-Maleimide to a protein with available thiol groups.

Materials:

-

Thiol-containing protein or peptide

-

Branched PEG-Maleimide

-

Degassed Conjugation Buffer: 0.1 M PBS, pH 7.0, containing 10 mM EDTA

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Purification System (e.g., SEC or dialysis)

Procedure:

-

Protein Preparation:

-

Branched PEG-Maleimide Preparation:

-

Dissolve the branched PEG-Maleimide in the conjugation buffer immediately before use. [11][12][13]3. Conjugation Reaction:

-

Add the branched PEG-Maleimide solution to the protein solution at a 10- to 20-fold molar excess. [11][12][13] * Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light if the PEG linker is fluorescently tagged. [11][12][13]4. Purification:

-

Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide. [11][12][13]5. Characterization:

-

Confirm the conjugation using techniques such as mass spectrometry.

-

Purification and Characterization: Ensuring Homogeneity and Quality

The purification of PEGylated bioconjugates is a critical step to ensure a homogenous product, free from unreacted reagents and byproducts. [2]The PEGylation reaction often results in a mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules. [2] Common Purification Techniques:

-

Size Exclusion Chromatography (SEC): Effective for removing unreacted PEG and separating species with significant size differences. [2][4]* Ion Exchange Chromatography (IEX): Separates based on charge and is often the method of choice for separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges. [4]* Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity and is particularly useful for purifying ADCs and analyzing their DAR distribution. [14][15][][17][] The following workflow illustrates a typical purification and characterization process for an ADC.

Caption: Experimental workflow for ADC purification and characterization.

Case Studies: FDA-Approved Drugs Utilizing Branched PEG Linkers

The successful clinical translation of branched PEG technology is evidenced by several FDA-approved drugs.

-

Pegasys® (Peginterferon alfa-2a): This drug, used for the treatment of hepatitis B and C, utilizes a 40 kDa branched PEG linker. The branched architecture significantly extends its half-life compared to the linear PEG-modified peginterferon alfa-2b. [4]* Cimzia® (Certolizumab pegol): Approved for the treatment of Crohn's disease and rheumatoid arthritis, Cimzia is a Fab' fragment of a humanized monoclonal antibody conjugated to a 40 kDa branched PEG.

-

Krystexxa® (Pegloticase): This recombinant uricase for the treatment of chronic gout is PEGylated with multiple 10 kDa PEG chains, which can be considered a form of branched PEGylation.

Conclusion: Strategic Implementation for Optimized Therapeutics

Branched PEG linkers represent a powerful tool in the bioconjugation arsenal, offering significant advantages in enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. [2]Their superior shielding effects, which lead to prolonged circulation half-life and improved stability, make them a strategic choice for the development of next-generation biotherapeutics. [2][3]However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity. Therefore, the optimal choice between a linear and a branched architecture is highly dependent on the specific application, the nature of the biomolecule, and the desired therapeutic profile. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions and unlock the full potential of branched PEG technology.

References

- BenchChem. (2025). Application Notes & Protocols: A Step-by-Step Guide for Sco-peg3-nhs Conjugation to Antibodies.

- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.

- BenchChem. (2025, December). A Comparative Guide to the In Vivo Stability of Linear vs. Branched PEGylated Proteins.

- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.

- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from Xi'an Confluore Biological Technology Co., Ltd. website.

- BroadPharm. (2022, January 18). Protocol for PEG Maleimide.

- Damschroder, M. M., et al. (2012). Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol). Journal of Pharmaceutical Sciences, 101(10), 3784-3798.

- Creative Biolabs. (n.d.). Purification of ADCs by HIC.

- BOC Sciences. (n.d.). Y-shaped PEGs Synthesis.

- ResearchGate. (n.d.). Examples of FDA approved PEGylated drugs [Image].

- BroadPharm. (n.d.). PEG Maleimide Conjugation Instructions.

- BenchChem. (2025). A Comparative Guide to the Pharmacokinetics of PEGylated Drugs: Impact of PEG Chain Architecture.

- Thermo Fisher Scientific. (n.d.). Instructions for the use of the MeO-(PEG)n-NHS.

- BOC Sciences. (n.d.). FDA approved PEGylated Products.

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for Maleimide-Thiol Conjugation.

- Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications.

- Takaoka, Y., et al. (2020).

- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for PEG Maleimide Conjugation. Retrieved from Xi'an Confluore Biological Technology Co., Ltd. website.

- Springer Nature Experiments. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography.

- Sigma-Aldrich. (n.d.). The influence of polymer topology on pharmacokinetics: differences between cyclic and linear PEGylated poly(acrylic acid) comb polymers.

- BOC Sciences. (n.d.). Pharmacokinetics and Bioanalysis of PEGylated Drugs.

- AxisPharm. (2024, March 28). The list of PEGylated drugs approved by FDA Up to 2024.

- Wang, J., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(20), 2821-2829.

- Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.

- Creative PEGWorks. (n.d.). FDA-Approved PEGylated Drugs.

- Google Patents. (n.d.). EP2360203A1 - Novel multi-arm polyethylene glycol, preparation method and uses thereof.

- JenKem Technology USA. (2025, May 14). Y-Shape PEG Derivatives.

- Sigma-Aldrich. (n.d.). Y-Shape Peg Derivatives in Drug Delivery.

- Al-Ahmady, Z. S., & Kostarelos, K. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Polymers, 11(7), 1195.

- Creative Diagnostics. (n.d.). Overview of Polyethylene Glycol (PEG).

- Drug Discovery Today. (2014, June). Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: Quo vadis? [PDF].

- ACS Publications. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

- ChemPep. (n.d.). Overview of PEG Linkers.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

- Benchchem. (n.d.). A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Versatility of PEG Linkers: Case Studies with Acid-PEG3-mono-methyl Ester.

- Benchchem. (n.d.). A Head-to-Head Battle: Comparing Linear and Branched PEG Linkers for Bioconjugation.

- BroadPharm. (n.d.). Branched PEG, Branched Linker, Multi arm PEG.

- National Center for Biotechnology Information. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

- BroadPharm. (n.d.). Protocols.

- Biopharma PEG. (2022, February 10). PEG Linkers & Their Applications.

- PurePEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- ResearchGate. (n.d.). (A) ¹H-NMR spectrum in DMSO-d6, (B) GPC curve, (C) TEM image and (D) MD... [Image].

- Nanoscale (RSC Publishing). (n.d.). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells.

- AxisPharm. (n.d.). Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers.

Sources

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. confluore.com [confluore.com]

- 10. confluore.com [confluore.com]

- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation | MDPI [mdpi.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 17. creativepegworks.com [creativepegworks.com]

A Comprehensive Technical Guide to Branched Trifunctional PEG Linkers: The Case of N-bis(t-Boc-N-amido-PEG3)-N-(PEG3-acid)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the trifunctional polyethylene glycol (PEG) linker, N-bis(t-Boc-N-amido-PEG3)-N-(PEG3-acid), a sophisticated molecule at the forefront of bioconjugation and drug delivery. We will delve into its chemical identity, synthesis, and multifaceted applications, with a focus on the causal relationships behind its utility in advanced therapeutic modalities.

Unveiling the Molecular Architecture: Identity and Properties

The compound in focus, while sometimes referred to as N-bis(t-Boc-N-amido-PEG3)-N-(PEG3-acid), is more consistently identified in chemical literature and supplier catalogs under the name N-(Boc-PEG3)-N-bis(PEG3-acid) . This branched PEG derivative possesses the Chemical Abstracts Service (CAS) number 2055042-61-8 .[1][2][3][4]

At its core, this molecule is a trifunctional linker, characterized by a central nitrogen atom from which three PEG3 (triethylene glycol) arms emanate.[5][6] This unique Y-shaped or branched architecture provides distinct advantages over traditional linear PEG linkers.[][8][9] Two of the arms are terminated with carboxylic acid groups, while the third is capped with a tert-butyloxycarbonyl (Boc)-protected amine.[3][4]

The strategic placement of these functional groups is key to its utility. The two carboxylic acid moieties are available for conjugation with amine-containing molecules, while the Boc-protected amine provides a latent reactive site that can be selectively deprotected under acidic conditions to reveal a primary amine.[3][4][10] This trifunctional nature allows for the sequential and controlled attachment of different molecular entities, a cornerstone of modern bioconjugation.[5][11]

Key Physicochemical Properties:

The incorporation of PEG chains imparts several desirable properties to the linker and, subsequently, to the molecules it conjugates. These include enhanced hydrophilicity, which improves solubility in aqueous environments, and a reduction in aggregation.[11][12] Furthermore, the PEG backbone can create a "stealth" effect, shielding the conjugated molecule from enzymatic degradation and reducing immunogenicity, which often leads to a longer circulation half-life in vivo.[8][11][12]

| Property | Value | Source |

| CAS Number | 2055042-61-8 | [1][2][3][4] |

| Molecular Formula | C31H60N2O15 | [2][3][4] |

| Molecular Weight | 700.8 g/mol | [1][2][3][4] |

| Functional Groups | 2x Carboxylic Acid, 1x Boc-protected Amine | [3][4] |

| Purity | Typically >95% | [2][3][4] |

| Storage Condition | -20°C | [4] |

Synthesis and Characterization: Ensuring Quality and Functionality

The synthesis of branched PEG linkers like N-(Boc-PEG3)-N-bis(PEG3-acid) is a multi-step process that demands precision to ensure the final product's purity and functionality.[][13] A common synthetic strategy involves the use of a central core molecule to which the PEG arms are attached.

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This represents a convergent synthesis pathway where pre-functionalized PEG arms are coupled to a central amine.[13]

Sources

- 1. N-(Boc-PEG3)-N-bis(PEG3-acid) - Creative Biolabs [creative-biolabs.com]

- 2. precisepeg.com [precisepeg.com]

- 3. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]

- 4. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 10. Boc | BroadPharm [broadpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 13. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

key features of Boc-protected amine linkers

An In-depth Technical Guide to the Core Features of Boc-Protected Amine Linkers

Abstract